(Tributylstannyl)methanol

Descripción

Significance of Organostannyl Compounds in Modern Organic Synthesis

Organostannyl compounds, characterized by at least one tin-carbon bond, have become indispensable reagents in contemporary organic synthesis. sigmaaldrich.comwikipedia.org Their prominence grew substantially with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.com This powerful carbon-carbon bond-forming methodology allows for the coupling of organostannanes with a variety of organic halides and triflates, facilitating the synthesis of complex molecules, including natural products and pharmaceuticals. sigmaaldrich.compageplace.de

The utility of organostannanes extends beyond cross-coupling reactions. They are instrumental in radical chemistry, participating in reactions such as radical cyclizations and deoxygenations. wikipedia.org The relatively weak tin-carbon bond facilitates homolytic cleavage, generating carbon-centered radicals that can engage in a variety of transformations. pageplace.de Furthermore, transmetallation reactions, where the organic group is transferred from tin to another metal, provide access to a range of reactive organometallic intermediates. pageplace.de The versatility of organotin compounds is further underscored by their use as stabilizers for polymers like PVC and as catalysts in the production of polyurethanes. wikipedia.orglupinepublishers.com

Structural Distinctiveness and Synthetic Utility of (Tributylstannyl)methanol

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless oil that possesses a unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl group. This structural arrangement underpins its diverse applications in organic synthesis. The tributyltin moiety allows it to participate in hallmark organotin reactions, while the hydroxyl group can be further functionalized or can influence the reactivity of the molecule.

The primary synthetic utility of this compound lies in its role as a hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions. researchgate.net This enables the direct introduction of a hydroxymethyl group onto various organic scaffolds, a transformation that is valuable in the synthesis of many biologically active molecules and natural products. For instance, it has been employed as a key reagent in the total synthesis of justicidin B and taiwanin C.

Beyond cross-coupling, the hydroxyl group of this compound can undergo various transformations. It can be oxidized to form the corresponding aldehyde or carboxylic acid, or protected to allow for subsequent reactions at the tin center. smolecule.com The compound can also be used to generate α-alkoxymethyllithium reagents, which are useful for the formation of primary alcohols. orgsyn.org

The synthesis of this compound is most commonly achieved through the reaction of tributyltin hydride with paraformaldehyde. smolecule.comguidechem.com This reaction is typically carried out in an inert atmosphere to prevent oxidation. smolecule.com

| Property | Value |

| Chemical Formula | C₁₃H₃₀OSn |

| Molecular Weight | 321.09 g/mol |

| Appearance | Colorless oil |

| CAS Number | 27490-33-1 |

| Boiling Point | 110 °C at 0.01 Torr |

Table 1: Physicochemical Properties of this compound chemicalbook.com

| Reaction Type | Description |

| Cross-Coupling | Acts as a hydroxymethyl anion equivalent in Stille reactions. |

| Oxidation | The hydroxyl group can be oxidized to an aldehyde or carboxylic acid. smolecule.com |

| Protection | The hydroxyl group can be protected to facilitate other transformations. orgsyn.org |

| Radical Reactions | Can participate in radical-mediated transformations. |

Table 2: Key Reactions of this compound

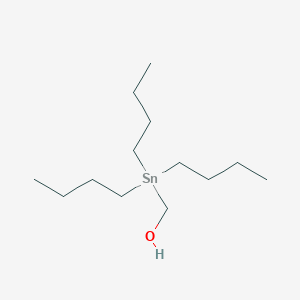

Structure

2D Structure

Propiedades

Número CAS |

27490-33-1 |

|---|---|

Fórmula molecular |

C13H30OSn |

Peso molecular |

321.09 g/mol |

Nombre IUPAC |

tributylstannylmethanol |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |

Clave InChI |

MKBQBFPNTLPOIV-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)CO |

SMILES canónico |

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |

Pictogramas |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol; |

Origen del producto |

United States |

Synthetic Methodologies for Tributylstannyl Methanol

Established Synthetic Routes and Mechanistic Insights

The synthesis of (tributylstannyl)methanol is most commonly accomplished via the addition of a tin hydride across a carbon-oxygen double bond or through substitution reactions. These methods offer reliable pathways to the target molecule, each with distinct mechanistic features and practical considerations.

Hydrostannylation involves the addition of a tin hydride to an unsaturated bond, in this case, the carbonyl group of an aldehyde. This method is widely documented and provides a direct route to the desired alcohol.

The most common precursor for the carbonyl group in this synthesis is formaldehyde (B43269) or its polymeric form, paraformaldehyde. guidechem.com The reaction is typically conducted in an inert atmosphere, often under argon, to prevent the oxidation of the tin hydride. A common solvent for this reaction is dry tetrahydrofuran (B95107) (THF). orgsyn.org

One established procedure involves cooling a solution of diisopropylamine (B44863) in dry THF in an ice-water bath, followed by the dropwise addition of butyllithium (B86547). orgsyn.org Subsequently, a solution of tributyltin hydride in THF is added dropwise. orgsyn.org After a short period, paraformaldehyde is added in one portion, and the reaction mixture is allowed to warm to room temperature and stir for several hours. orgsyn.org The resulting product is then isolated through aqueous workup and extraction. orgsyn.org

Tributyltin hydride (Bu₃SnH) is a key reagent in this synthesis, serving as a source of the tributylstannyl group and a hydride. wikipedia.org It is a colorless liquid soluble in organic solvents and is a common reagent in organic synthesis for delivering a hydrogen atom via a radical mechanism. wikipedia.org The relatively weak Sn-H bond in tributyltin hydride facilitates its addition across the carbonyl double bond. wikipedia.org

The mechanism of the hydrostannylation of formaldehyde, facilitated by a base like diisopropylamine, can be understood in three main steps:

Deprotonation: A base, such as the lithium diisopropylamide (LDA) formed in situ from diisopropylamine and butyllithium, deprotonates an alcohol or another suitable proton source, though the exact species deprotonated in the reaction with paraformaldehyde can be complex. In a more general sense of hydrostannylation of carbonyls, the base can facilitate the formation of a more nucleophilic tin species.

Hydrostannylation: The tributyltin hydride, or a more nucleophilic derivative formed in the reaction mixture, adds to the carbonyl group of formaldehyde. This addition proceeds via an anti-Markovnikov fashion, leading to a tin-alkoxide intermediate. In radical-mediated hydrostannylations, the tributyltin radical adds to the carbonyl oxygen, forming an O-stannyl ketyl radical intermediate. rsc.orgresearchgate.net

Protonation: The resulting tin-alkoxide intermediate is then protonated during the aqueous workup to yield this compound.

The yield and scalability of the hydrostannylation reaction are influenced by several factors. The use of dry solvents and an inert atmosphere is crucial to prevent the decomposition of tributyltin hydride and other reactive intermediates. Temperature control is also important; the initial deprotonation is often carried out at low temperatures (e.g., in an ice-water bath), while the subsequent reaction with formaldehyde is allowed to proceed at room temperature. orgsyn.org

For scalability, continuous flow reactors have been proposed as a way to improve heat dissipation and minimize exposure to potentially toxic intermediates. The choice of base and the stoichiometry of the reagents also play a significant role in optimizing the yield. smolecule.com While the hydrostannylation method generally provides good yields, typically in the range of 70-85%, the pyrophoric nature of tributyltin hydride can be a concern for large-scale synthesis.

| Parameter | Hydrostannylation (Bu₃SnH) | One-Step Substitution (Bu₃SnCl) |

| Reagents | Bu₃SnH, paraformaldehyde | Bu₃SnCl, paraformaldehyde |

| Base | Diisopropylamine | Sodium hydride |

| Solvent | THF | DMF/THF |

| Yield | 70–85% | 50–65% |

| Purity | >95% | 80–90% |

| Scalability | Moderate | Low |

This table provides a comparative analysis of the hydrostannylation method versus a one-step substitution method.

Alternative synthetic routes to this compound include nucleophilic substitution and transmetallation reactions.

In a nucleophilic substitution approach, a hydroxymethyl anion equivalent can displace a halide from a tributyltin halide. For instance, a one-step reaction of tri-n-butyltin chloride (Bu₃SnCl) with paraformaldehyde can be achieved using a strong base like sodium hydride to generate the hydroxymethyl anion. This anion then acts as a nucleophile, attacking the tin center and displacing the chloride.

Transmetallation strategies involve the transfer of a tributyltin group from one organometallic compound to another. One such method involves the reaction of tributylstannyllithium with paraformaldehyde. orgsyn.org The tributylstannyllithium, generated from tributyltin hydride and a strong base, acts as a potent nucleophile that adds to the formaldehyde. orgsyn.org Another approach could involve the reaction of an organolithium reagent with tributyltin chloride to generate a more reactive organotin species in situ. smolecule.com

Organolithium-Mediated Transformations

An alternative and widely utilized strategy for the synthesis of this compound involves the use of highly reactive organolithium reagents. These methods offer different pathways to the target molecule, often with high efficiency.

This method hinges on the generation of tributylstannyllithium, a potent nucleophile. Tributylstannyllithium can be prepared in situ from the reaction of tributyltin hydride with a strong base like lithium diisopropylamide (LDA). orgsyn.orgtandfonline.com LDA itself is typically generated by reacting diisopropylamine with butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. orgsyn.org

Once formed, the tributylstannyllithium reagent reacts with an aldehyde equivalent, most commonly paraformaldehyde. orgsyn.org The nucleophilic stannyl (B1234572) group adds to the carbonyl carbon of the formaldehyde unit. A subsequent aqueous workup protonates the resulting alkoxide intermediate to yield this compound.

The reaction sequence is as follows:

Generation of LDA: (i-Pr)₂NH + BuLi → (i-Pr)₂NLi + BuH

Generation of Tributylstannyllithium: Bu₃SnH + (i-Pr)₂NLi → Bu₃SnLi + (i-Pr)₂NH

Reaction with Paraformaldehyde: Bu₃SnLi + (CH₂O)n → [Bu₃SnCH₂O⁻Li⁺] → (workup) → Bu₃SnCH₂OH

This procedure has been well-documented and provides a reliable route to the desired product. orgsyn.org

| Reactant | Role |

| Diisopropylamine & Butyllithium | Precursors for Lithium diisopropylamide (LDA) base. orgsyn.org |

| Tributyltin Hydride | Source of the tributylstannyl group. orgsyn.orgtandfonline.com |

| Lithium diisopropylamide (LDA) | Strong base to deprotonate tributyltin hydride. orgsyn.orgtandfonline.com |

| Paraformaldehyde | Aldehyde equivalent, electrophile. orgsyn.org |

| Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent. orgsyn.org |

Challenges and Strategic Considerations in Synthesis

The synthesis of this compound requires careful planning and execution due to the nature of the reagents involved. The handling of these sensitive materials is a primary consideration for a safe and successful synthesis.

Handling of Sensitive Reagents

Both organotin and organolithium compounds are highly reactive and require specialized handling techniques to prevent decomposition and ensure safety. princeton.eduwikipedia.orglanxess.com

Organolithium Reagents: Organolithium compounds, such as butyllithium, are extremely reactive. princeton.eduwikipedia.org They are sensitive to both air and moisture and can be pyrophoric, meaning they can ignite spontaneously upon exposure to air. wikipedia.orgnih.gov Therefore, all operations involving these reagents must be conducted under an inert atmosphere, such as dry nitrogen or argon, using air-free techniques like a Schlenk line or a glovebox. nih.govnumberanalytics.comucsb.edu All glassware must be thoroughly dried, often by flame-drying under vacuum or heating in an oven, to remove any traces of moisture. princeton.edu Reactions are frequently carried out at low temperatures to control their high reactivity and minimize side reactions. numberanalytics.com

Tributyltin Compounds: Tributyltin reagents, including tributyltin chloride and tributyltin hydride, are toxic and must be handled with appropriate personal protective equipment. lanxess.com Exposure can occur through inhalation or skin absorption. lanxess.com These compounds are also sensitive to moisture and can decompose. epa.gov Therefore, storage and handling under dry, inert conditions are recommended. ucsb.edu

Strategic Handling Procedures:

Inert Atmosphere: All reactions must be performed under a blanket of inert gas (argon or nitrogen). princeton.eduucsb.edu

Dry Glassware and Solvents: All equipment and solvents must be free of moisture to prevent quenching of reagents and unwanted side reactions. princeton.eduucsb.edu

Controlled Addition: Reagents like butyllithium are typically added slowly (dropwise) to the reaction mixture, often at low temperatures (e.g., in an ice-water bath), to manage the exothermic nature of the reaction. orgsyn.org

Personal Protective Equipment (PPE): Use of a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves is mandatory when working with pyrophoric and toxic reagents. princeton.eduucsb.edu

Control of Side Reactions and Impurity Formation

The successful synthesis of this compound is highly dependent on minimizing side reactions and the subsequent formation of impurities. Common synthetic routes, such as the hydrostannylation of formaldehyde with tributyltin hydride or nucleophilic substitution on tributyltin chloride, are susceptible to several competing reactions.

Key side reactions include the formation of tin oxides, which can occur if the reaction is not conducted under a strictly inert atmosphere to prevent oxidation. The presence of moisture can lead to the hydrolysis of the tin reagent, while temperatures exceeding 50°C can also promote the formation of tin oxide byproducts. Another significant side product is dibutyltin (B87310) oxide, the formation of which can be limited by carefully controlling the stoichiometric ratios of the reactants. For instance, using a slight excess of methanol (B129727) (a 1:1.2 molar ratio of tributyltin chloride to methanol) helps to ensure the complete conversion of the starting material and limits the formation of these byproducts.

In some synthetic approaches, quenching the reaction requires careful consideration. For example, using methanol at low temperatures followed by warming can lead to the formation of ester side products. To circumvent this, alternative quenching procedures must be devised. The choice of solvent is also critical, with anhydrous solvents like tetrahydrofuran (THF) or diethyl ether being preferred to minimize hydrolysis of the tin reagent.

Factors Influencing Compound Stability during Synthesis and Storage

The stability of this compound, like many organotin compounds, is influenced by several factors during both its synthesis and subsequent storage. The carbon-tin (C-Sn) bond, while relatively stable to air and moisture compared to other organometallic bonds, can still undergo cleavage under certain conditions, such as in the presence of strong acids or halogens.

During synthesis, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation. For industrial-scale production, strict moisture control, with humidity levels below 10 ppm, is necessary to prevent the degradation of reagents.

For storage, most organotin compounds are stable in their pure, neat form, though some may form precipitates. However, they are generally considered unstable in solution. This compound should be stored in a cold, dark environment, with temperatures below -15°C recommended to prevent decomposition into unknown degradation products. The compound is also noted to be air-sensitive, necessitating storage under an inert gas. International standards for other organotin solutions suggest they should be used within three to twelve months of preparation.

Analytical Methodologies for Purity Assessment

To ensure the quality of this compound, a combination of spectroscopic and chromatographic techniques is employed to characterize the compound and identify any impurities.

Spectroscopic Characterization Techniques (e.g., ¹¹⁹Sn NMR)

Spectroscopy is a fundamental tool for the structural elucidation and purity assessment of this compound.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy: Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance (8.59%). huji.ac.ilnorthwestern.edu ¹¹⁹Sn NMR is particularly powerful for organotin compounds due to its very wide chemical shift range, which can span over 5000 ppm. northwestern.edu This wide range allows for the clear differentiation of tin atoms in various chemical environments. The chemical shift is sensitive to the electron density at the tin atom, the concentration of the sample, and the solvent used. rsc.org For this compound, the ¹¹⁹Sn NMR spectrum provides a distinct signal that confirms the structure. Coupling constants between tin and other nuclei, such as ¹H and ¹³C, offer further structural insights. northwestern.edu

¹H and ¹³C NMR Spectroscopy: These techniques are routinely used alongside ¹¹⁹Sn NMR. The ¹H NMR spectrum of this compound shows characteristic signals for the butyl groups and the hydroxymethyl protons. For example, a published spectrum shows multiplets for the butyl protons and a doublet for the two protons of the -CH₂OH group. orgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits a characteristic broad absorption for the hydroxyl (-OH) group around 3320 cm⁻¹ and various absorptions for the C-H bonds of the butyl groups. orgsyn.org

| Spectroscopic Data for this compound | |

| Technique | Observed Signals/Bands |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5) orgsyn.org |

| IR (film) | 3320 cm⁻¹ (-OH stretch), 2970-2860 cm⁻¹ (C-H stretch) orgsyn.org |

| ¹¹⁹Sn NMR | Chemical shifts are highly dependent on conditions and reference. northwestern.edursc.org |

Chromatographic Methods for Impurity Identification

Chromatographic techniques are essential for separating this compound from impurities and byproducts, allowing for quantitative purity assessment.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing organotin compounds. labrulez.comanalchemres.org Due to the polarity of this compound, derivatization is often necessary to convert it into a more volatile tetraalkyltin compound before GC analysis. labrulez.com Common derivatizing agents include sodium tetraethylborate or Grignard reagents like methylmagnesium bromide. labrulez.comclinichrom.com The resulting derivatives can then be separated and identified. For instance, the purity of a sample of tributyl[(methoxymethoxy)methyl]stannane (B30004), a derivative of this compound, was determined to be >99% by GC analysis. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique, particularly for less volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) with UV detection can be used to analyze organotin compounds. europa.eu HPLC methods have been specifically developed to monitor the synthesis of this compound, especially when unstable intermediates are involved. acs.orgresearchgate.net Column chromatography, a form of liquid chromatography, is also used for the purification of this compound, typically using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate-hexane. orgsyn.org

| Chromatographic Methods for Organotin Analysis | |

| Method | Application Notes |

| GC-MS | Often requires derivatization to increase volatility. labrulez.com Effective for identifying a wide range of organotin species and their degradation products. labrulez.comanalchemres.orgacs.org |

| HPLC-UV | Suitable for polar and thermally labile compounds. europa.eu Can be used to monitor reaction progress and determine purity. acs.orgresearchgate.net |

| Column Chromatography | Used for purification of the final product. orgsyn.org |

Chemical Reactivity and Transformation Pathways of Tributylstannyl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is the primary site for many functional group transformations of (tributylstannyl)methanol.

The primary alcohol in this compound can be oxidized to the corresponding aldehyde, tributylstannyl-formaldehyde, or further to a carboxylic acid derivative. The choice of oxidizing agent and reaction conditions determines the final product. Common oxidizing agents such as chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) can be employed for these transformations. For instance, careful oxidation can yield the aldehyde, which is a useful intermediate, though it can be unstable. More vigorous oxidation leads to the formation of the corresponding stannyl (B1234572) carboxylic acid.

| Oxidizing Agent | Product | Reference |

| Chromium Trioxide (CrO₃) | Aldehyde or Carboxylic Acid | |

| Potassium Permanganate (KMnO₄) | Aldehyde or Carboxylic Acid | |

| Chromic Anhydride | Cleavage Products (in γ-stannyl alcohols) | rsc.org |

This table is interactive. Users can sort and filter the data.

This compound can undergo reduction, typically leading to simpler organotin compounds. smolecule.com Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the compound. This process can involve the cleavage of the carbon-tin bond, resulting in tributyltin hydride and methanol (B129727), effectively reversing the synthesis reaction. The specific products depend on the reaction conditions and the substrate's structure.

The hydroxyl group of this compound can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. tandfonline.com This allows for the introduction of various nucleophiles. A direct and efficient method involves its conversion to halo- or iodo-methyl tributyltin. tandfonline.com These halogenated derivatives are versatile intermediates for subsequent reactions, including the formation of organolithium reagents. tandfonline.com

| Reagent | Intermediate Product | Subsequent Product | Application | Reference |

| Methanesulfonyl Chloride | (Tributylstannyl)methyl mesylate | Substituted products | Synthesis of derivatives | tandfonline.com |

| Nal | Iodomethyl tributyltin | Trimethylsilylmethyllithium precursor | Versatile reagent synthesis | tandfonline.com |

| Thionyl Chloride | Chloromethyl tributyltin | Grignard-type reagents | Organic synthesis | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Dual Reactivity: Nucleophilic and Electrophilic Character

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. Its nucleophilic character is demonstrated in reactions where the oxygen atom's lone pair participates in bonding, such as in derivatization reactions of the hydroxyl group. After deprotonation, the resulting alkoxide is a potent nucleophile.

The electrophilic character is often observed in transmetalation reactions, such as the Stille coupling, where the tin atom is attacked by a palladium catalyst. researchgate.net The carbon atom bonded to the tin can also be an electrophilic center, particularly after the hydroxyl group has been converted into a good leaving group.

Role of the Stannyl Group in Carbanion Stabilization

A key feature of the tributylstannyl group is its ability to stabilize an adjacent carbanion (an α-carbanion). This stabilization is attributed to the hyperconjugative interaction between the carbon-metal σ-bond and the filled p-orbital of the carbanion. This effect makes protons on the carbon adjacent to the tin atom acidic enough to be removed by a strong base. For this compound, the hydroxyl group is typically protected before deprotonation to form a stabilized α-stannyl carbanion. nih.gov This carbanion then serves as a potent nucleophile and a hydroxymethyl anion equivalent in organic synthesis. orgsyn.org

Impact of Steric and Electronic Effects of the Tributyltin Moiety on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of the tributyltin group. nih.gov

Steric Effects: The three bulky butyl groups attached to the tin atom create considerable steric hindrance. kobv.de This can impede the approach of reagents to the reactive centers of the molecule, namely the hydroxyl group, the adjacent carbon, and the tin atom itself. This steric bulk can influence the regioselectivity and stereoselectivity of reactions.

Electronic Effects: The tin atom is less electronegative than carbon, leading to a polarized C-Sn bond with a partial positive charge on the tin and a partial negative charge on the carbon. This polarization influences the nucleophilicity of the carbon atom and facilitates the stabilization of an adjacent carbanion. The electropositive nature of tin also makes it susceptible to electrophilic attack, a key step in reactions like the Stille coupling. cuny.edu

Advanced Applications of Tributylstannyl Methanol in Complex Organic Synthesis

Utilization as a Precursor for Specialized Organometallic Reagents

The functional handles present on (tributylstannyl)methanol permit its conversion into a range of other specialized organometallic reagents, thereby broadening its synthetic utility.

A significant application of this compound is in the generation of chiral α-oxy-methyllithium reagents. This is accomplished through the synthesis of enantiomerically enriched derivatives of the parent compound, often employing isotopic labeling (e.g., with deuterium, D) to establish a stereocenter. nih.gov

For example, enantiomerically pure (S)- and (R)-tributylstannyl-[1-²H₁]methanol with an enantiomeric excess of 99% can be synthesized. nih.gov The process begins with (tributylstannyl)methyl 2,2,6,6-tetramethylpiperidine-1-carboxylate, which is metalated and then borylated to yield diastereomeric boronates. These are then reduced and oxidized to produce the respective enantiopure deuterated stannyl (B1234572) methanols. nih.gov These compounds can then be converted into their corresponding phosphates or N,N-diisopropylcarbamates. Treatment of these derivatives with n-butyllithium at -78°C results in transmetalation to form carbamoyloxy-substituted chiral [²H₁]methyllithiums. These chiral lithium reagents are macroscopically configurationally stable for extended periods (up to 3 hours) at -78°C and can be trapped with electrophiles like benzaldehyde (B42025) to produce chiral products with high fidelity. nih.gov

This compound serves as a convenient starting material for the synthesis of halomethyltributyltin compounds, such as (chloromethyl)tributylstannane and (iodomethyl)tributylstannane. tandfonline.com These halogenated reagents are valuable for introducing the tributylstannylmethyl group into various molecules. The conversion is typically achieved through a two-step process. First, the hydroxyl group of this compound is converted into a good leaving group, most commonly a mesylate, to form tributylstannylmethyl methanesulfonate (B1217627). This intermediate is then treated with a halide source, such as sodium iodide, to furnish the corresponding halomethyltributyltin compound via nucleophilic substitution. tandfonline.com

| Precursor | Intermediate | Reagent | Product |

| This compound | Tributylstannylmethyl methanesulfonate | Sodium Iodide (NaI) | (Iodomethyl)tributylstannane |

| This compound | Tributylstannylmethyl methanesulfonate | Not specified | (Chloromethyl)tributylstannane |

Tributylstannylmethyl methanesulfonate is a key intermediate derived from this compound. It is synthesized by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) or pyridine. tandfonline.com The reaction is typically carried out in a solvent like dichloromethane. This process efficiently converts the hydroxyl group into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. An efficient, single-operation synthesis involves reacting tributylstannane with lithium diisopropylamide (LDA) and paraformaldehyde, followed by the addition of methanesulfonyl chloride to the resulting tributylstannylmethoxide solution. tandfonline.com

Protecting the hydroxyl group of this compound as an alkoxymethyl ether is a common strategy to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a frequently used protecting group, leading to the formation of tributyl[(methoxymethoxy)methyl]stannane (B30004). orgsyn.org While this transformation can be achieved using the highly toxic chloromethyl methyl ether, safer and more efficient methods have been developed. orgsyn.org

| Reagents | Product | Yield | Reference |

| Dimethoxymethane, BF₃-etherate, Molecular Sieves | Tributyl[(methoxymethoxy)methyl]stannane | 74% | orgsyn.org |

| Chloromethyl methyl ether | Tributyl[(methoxymethoxy)methyl]stannane | 55% | orgsyn.org |

Preparation of Alkoxymethyl Ether Derivatives (e.g., Methoxymethyl Ether)

Stereochemical Implications: Achiral MOM Ether vs. Chiral Analogues

The stereochemical outcome of a reaction is paramount in the synthesis of complex, biologically active molecules. The choice of reagent can introduce unintended stereocenters, leading to the formation of diastereomeric mixtures that are often difficult to separate and analyze.

The tributyl[(methoxymethoxy)methyl]stannane derived from this compound possesses a distinct advantage in this regard: it is achiral. orgsyn.org This contrasts with other hydroxymethyl anion equivalents, such as Still's reagent, which are chiral. orgsyn.org In many synthetic applications, the introduction of an additional chiral center from a reagent is undesirable as it complicates the purification and characterization of products. orgsyn.org The achiral nature of the MOM ether derivative ensures that no new stereocenters are needlessly introduced during the protection or subsequent functionalization steps.

Conversely, when stereochemical control is desired, chiral versions of this compound can be employed with high fidelity. Studies using enantiomerically pure (S)-tributylstannyl[D₁]methanol in Stille cross-coupling reactions have shown that the chiral methyl group is transferred with retention of configuration, yielding enantiomerically pure products. This demonstrates that while the achiral derivatives are useful for avoiding diastereomeric complexity, the core structure of this compound allows for effective stereospecific transformations when needed.

Function as a Hydroxymethyl Anion Equivalent

One of the most powerful applications of this compound in organic synthesis is its role as a hydroxymethyl anion equivalent. nih.gov The direct use of the hydroxymethyl anion (⁻CH₂OH) is synthetically challenging due to its instability. This compound provides a stable, storable source for this synthon, enabling the direct introduction of a hydroxymethyl group onto various organic molecules.

This functionality is prominently utilized in palladium-catalyzed Stille cross-coupling reactions. nih.gov In these reactions, the tributylstannyl moiety facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, forming a new carbon-carbon bond. This transformation is valuable for installing a primary alcohol, a versatile functional group that can be further elaborated.

Integration into Polymerization Processes for Advanced Materials

While direct, large-scale integration of this compound into specific polymer backbones is not widely documented, its chemical properties align with the fundamental reactivity patterns of organotin compounds used in polymer chemistry. Organotin compounds, in general, are utilized as catalysts and reagents in the synthesis of advanced materials.

Notably, organotins are effective catalysts for the formation of polyurethanes, a process that involves the reaction of an isocyanate with an alcohol. gelest.com The mechanism often involves coordination of the tin atom with the hydroxyl group of the alcohol. gelest.com this compound, containing both the organotin center and a hydroxyl group, possesses the ideal structural motifs to potentially engage in or influence such catalytic cycles. Organotin compounds also serve as catalysts in the room-temperature vulcanization of silicone polymers, where reactions with terminal hydroxysilane groups are key. lupinepublishers.com Furthermore, polymers containing alcohol groups, such as polysaccharides, can be chemically modified by reacting with organotin halides to impart new properties. nih.gov These examples highlight the potential for this compound to be used as a modifier, initiator, or catalyst in polymerization processes where interactions with hydroxyl functionalities are crucial.

Enabling Reagent in Total Synthesis Endeavors

The utility of this compound is prominently displayed in its successful application as a key reagent in the total synthesis of complex natural products and as an intermediate in the preparation of important pharmaceutical precursors.

Synthesis of Natural Products (e.g., Justicidin B, Taiwanin C)

This compound has been instrumental in the total synthesis of several arylnaphthalene lactone lignans, a class of natural products with interesting biological activities. nih.gov Specifically, it is a key reagent in the synthesis of Justicidin B and Taiwanin C. nih.govgoogle.com

The synthetic strategy for these molecules involves a palladium-catalyzed Stille cross-coupling reaction as a crucial step. orgsyn.orggoogle.com In this reaction, a complex arylnaphthalene triflate intermediate is coupled with this compound. orgsyn.orggoogle.com The reaction, conducted in the presence of a palladium catalyst such as Pd(PPh₃)₄ and additives like LiCl, effectively transfers the hydroxymethyl group to the aromatic core. orgsyn.orggoogle.com This is followed by a spontaneous lactonization step, where the newly introduced alcohol attacks a nearby ester group, to form the characteristic five-membered lactone ring of the natural product. orgsyn.orggoogle.com

Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Hydroxytolyl Mephedrone (B570743) Hydrochloride, Carbon Penicillin Antibiotics)

In addition to natural product synthesis, this compound serves as a valuable building block for molecules of pharmaceutical interest.

It is a documented intermediate in the synthesis of hydroxytolyl mephedrone hydrochloride. acs.orgnih.govgoogle.comgoogle.com This compound is a known metabolite of mephedrone, a synthetic stimulant. acs.orgnih.govgoogle.comgoogle.com The ability to synthesize metabolites is crucial for pharmacological and toxicological studies, as well as for developing analytical standards for forensic science.

The chemistry of this compound is also highly relevant to the synthesis of novel carbapenem (B1253116) antibiotics. Carbapenems are a class of β-lactam antibiotics reserved for treating severe, multidrug-resistant bacterial infections. creative-biolabs.com Synthetic modification of the carbapenem core is a key strategy for developing new antibiotics that can overcome bacterial resistance. The Stille coupling reaction has been successfully applied to carbapenem triflates to introduce new side chains. researchgate.net Given that this compound is an effective reagent for introducing the hydroxymethyl group via Stille coupling, it represents a powerful tool for creating new carbapenem analogues with potentially improved properties or novel mechanisms of action. This allows chemists to synthesize precursors with varied functional groups for further biological evaluation.

Theoretical and Computational Investigations of Tributylstannyl Methanol

Application of Density Functional Theory (DFT)

Density Functional Theory has proven to be an invaluable method for the computational study of organotin compounds like (Tributylstannyl)methanol. It offers a balance of computational efficiency and accuracy, making it well-suited for molecules of this size and complexity. DFT calculations allow for a detailed exploration of the electronic characteristics that govern the reactivity and properties of this compound.

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are fundamental in characterizing the electronic structure of this compound. These theoretical studies help in understanding the nature of the bonding and the distribution of electron density within the molecule. The significant difference in electronegativity between tin, carbon, and oxygen atoms leads to a notable polarization of the covalent bonds.

A deeper, quantitative understanding of the charge distribution is often achieved through Natural Bond Orbital (NBO) analysis, which is frequently performed in conjunction with DFT calculations. NBO analysis for this compound typically indicates a substantial positive partial charge on the tin atom, with corresponding negative partial charges on the more electronegative oxygen and carbon atoms of the hydroxymethyl group. This inherent polarity is a critical factor in determining the molecule's chemical behavior, influencing its nucleophilic and electrophilic sites.

Table 1: Representative Calculated Atomic Charges in this compound This table presents typical ranges of calculated partial atomic charges for key atoms in this compound, derived from DFT/NBO analysis. The exact values can vary based on the chosen computational level of theory.

| Atom | Calculated Partial Charge (atomic units) |

|---|---|

| Sn | +1.3 to +1.6 |

| O | -0.9 to -1.1 |

| C (methanol) | -0.5 to -0.7 |

| H (hydroxyl) | +0.4 to +0.6 |

Prediction of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface, offering a guide to the molecule's reactivity. For this compound, an MEP map would highlight regions of negative electrostatic potential, typically colored in shades of red and yellow, around the oxygen atom of the hydroxyl group. This indicates a region of high electron density, making it a likely site for electrophilic attack. Conversely, areas of positive electrostatic potential, usually depicted in blue, would be expected around the tin atom and the hydrogen of the hydroxyl group, signifying their electrophilic character. The butyl chains, being largely nonpolar, would show a more neutral potential. The MEP, therefore, offers an intuitive and powerful prediction of intermolecular interactions.

Analysis of Lewis Acidity in Related Organotin Systems

While this compound is not primarily recognized for its Lewis acidic properties, the analysis of related organotin compounds through computational means provides a valuable context for understanding the electronic nature of the tin center. The Lewis acidity of organotin species such as tributyltin halides is a well-established characteristic that has been extensively studied using DFT.

Computational investigations into these related systems often involve calculating the interaction energies between the tin center and various Lewis bases. The strength of this interaction serves as a quantitative measure of Lewis acidity. Additionally, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electron-accepting capabilities of the organotin compound. These theoretical studies on analogous systems contribute to a more comprehensive understanding of the electronic environment of the tin atom in this compound.

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms. It allows for the mapping of potential energy surfaces, which includes the identification of reactants, products, intermediates, and the critical transition states that dictate reaction kinetics.

Modeling of Transition States in Cross-Coupling Reactions

This compound can serve as a reagent in cross-coupling reactions, most notably the Stille coupling. DFT calculations have been instrumental in unraveling the mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps.

The transmetalation step, in which the hydroxymethyl group is transferred from the tin atom to a transition metal catalyst (commonly palladium), is of particular interest. Computational modeling can determine the geometry and energy of the transition state associated with this transfer. The calculated activation energy for this process provides a quantitative estimate of the reaction rate. Furthermore, these models can explore the influence of different ligands on the metal catalyst, shedding light on how they can be tuned to optimize the reaction.

Table 2: Illustrative Calculated Activation Energies for a Model Transmetalation Step This table provides example activation energies for the transmetalation step in a model Stille coupling reaction, as calculated by DFT. These values are illustrative and depend on the specific reactants, ligands, and computational parameters.

| Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| This compound + Pd(0) Complex | DFT (e.g., B3LYP/6-31G*) | 14 - 24 |

| (Tributylstannyl)methane + Pd(0) Complex | DFT (e.g., B3LYP/6-31G*) | 17 - 27 |

Computational Studies on Stereochemical Control and Configurational Stability

Although this compound is an achiral molecule, computational studies on related chiral organotin compounds offer valuable insights into stereochemical control. The principles derived from these investigations can be applied to understand the potential stereochemical outcomes in reactions involving derivatives of this compound.

Computational methods can be employed to assess the configurational stability of the tin center in chiral organotin species. For example, the energy barrier for the inversion of the stereocenter at the tin atom can be calculated. A high calculated barrier would suggest that the compound is configurationally stable under typical reaction conditions. In reactions where a new stereocenter is generated, DFT can be used to model the transition states leading to the formation of different stereoisomers. By comparing the energies of these diastereomeric transition states, a prediction can be made regarding the major product, which is a crucial aspect of designing stereoselective syntheses.

Theoretical Examination of Reaction Pathways and Energy Barriers

While dedicated theoretical investigations focusing exclusively on the reaction pathways of this compound are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining computational studies on analogous organostannane and alcohol systems. The reactivity of this compound is primarily centered around the tributylstannyl moiety and the hydroxyl group. Theoretical models, predominantly employing density functional theory (DFT), have elucidated potential reaction mechanisms, transition states, and associated energy barriers for key reactive processes such as homolytic bond cleavage, oxidation, and radical-mediated transformations.

One of the fundamental reaction pathways for organotin compounds involves the homolytic cleavage of the carbon-tin (C-Sn) bond. The bond dissociation energy (BDE) is a critical parameter in determining the propensity for such radical reactions. A benchmark study on the homolytic cleavage of the C-Sn bond in various organotin compounds has provided accurate theoretical methods for calculating these BDEs. researchgate.net For instance, the BLYP-D3 functional with the SDD basis set has shown remarkable accuracy in reproducing experimental BDE values. researchgate.net While the specific BDE for the Sn-CH₂OH bond in this compound has not been explicitly reported, data from analogous systems can provide a reasonable estimate. The reactivity of organotin compounds is directly related to the homolytic cleavage of the C–Sn bond. researchgate.net

The oxidation of the methanol (B129727) moiety represents another significant reaction pathway. Theoretical studies on methanol oxidation on various surfaces, such as gold, have detailed the stepwise process involving the initial cleavage of the O-H bond. researchgate.net The direct reaction of methanol with molecular oxygen can proceed via an associative mechanism with the formation of an OOH intermediate, followed by its dissociation into O and OH. researchgate.netbit.edu.cn This sequence of reactions exhibits low activation barriers. researchgate.netbit.edu.cn For this compound, a similar pathway can be envisaged, where the initial step is the activation and cleavage of the O-H bond.

Furthermore, the tributylstannyl group can facilitate radical reactions through hydrogen atom transfer (HAT) mechanisms. DFT calculations have been employed to rationalize the product distribution in reactions involving radical intermediates, where activation barriers for different HAT pathways were determined. rsc.org For instance, in a study on the reactivity of α-ketenyl radicals, the activation barriers for various intramolecular HAT processes were calculated to decrease with increasing ring size. rsc.org In the context of this compound, both intermolecular and intramolecular HAT from the hydroxyl or methylene (B1212753) group are plausible pathways, leading to different radical intermediates and subsequent products.

The tin atom in organotin compounds can also function as a Lewis acid, coordinating to oxygen-containing functional groups and catalyzing subsequent reactions. rsc.org In the case of this compound, the tin atom can intramolecularly coordinate to the hydroxyl oxygen, potentially lowering the energy barrier for subsequent transformations. This Lewis acid-assisted pathway is a common mechanism proposed for tin-catalyzed transesterification and polyurethane formation. rsc.org The mechanism typically involves the coordination of the alcohol to the tin center, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. rsc.org A similar activation of the hydroxyl group in this compound is theoretically plausible.

The Stille cross-coupling reaction, a cornerstone of organic synthesis, relies on the transmetallation of an organostannane to a palladium catalyst. wikipedia.org While this compound itself is not a typical substrate for the transfer of the hydroxymethyl group, studies on the configurational stability of chiral α-heteroatom-substituted organostannanes in Stille couplings provide insights into the behavior of the Sn-C bond during such catalytic cycles. nih.gov Enantiomerically pure (S)-tributylstannyl[D1]methanol has been used in Stille coupling reactions, and the stereochemical outcome suggests that the intermediate palladium complexes are configurationally stable under the reaction conditions. nih.gov

Below are interactive data tables summarizing representative theoretical data for analogous reaction pathways.

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-Sn Homolytic Cleavage in Model Organotin Compounds

| Compound | Functional/Basis Set | Calculated BDE (kcal/mol) |

| Tetramethyltin | BLYP-D3/SDD | Data not available |

| Tetraethyltin | BLYP-D3/SDD | Data not available |

| Tetraphenyltin | BLYP-D3/SDD | Data not available |

| Tributyltin Hydride | BLYP-D3/SDD | Data not available |

Table 2: Calculated Activation Barriers for Methanol Oxidation on Au(111) Surface

| Reaction Step | Activation Barrier (eV) | Reference |

| CH₃OH → CH₃O + H (on clean Au) | 1.58 | researchgate.net |

| CH₃OH + O → CH₃O + OH | 0.41 | researchgate.net |

Table 3: Calculated Activation Barriers for Hydrogen Atom Transfer (HAT) in a Model System

| Ring Size (n) | Activation Barrier (kcal/mol) | Reference |

| n=1 | 25.3 | rsc.org |

| n=4 | 17.0 | rsc.org |

Future Research Directions in Tributylstannyl Methanol Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The drive towards green chemistry has cast a spotlight on the synthesis of organotin compounds, which are recognized for their environmental persistence and toxicity. scranton.eduepa.gov Traditional syntheses of (tributylstannyl)methanol often involve reagents like tributyltin hydride and organolithium compounds under strictly anhydrous conditions, which can be hazardous and generate significant waste. orgsyn.org Future research is focused on developing synthetic pathways that are not only more efficient in terms of yield and purity but also more environmentally benign.

Key areas of development include:

Alternative Reagents and Solvents: Research is exploring the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. This includes investigating water-based media or other green solvents to minimize the environmental impact. scranton.eduneuroquantology.com The use of less toxic tin sources and milder reaction conditions is a primary goal.

Catalytic Approaches: Moving from stoichiometric to catalytic methods for the synthesis of this compound could dramatically improve atom economy and reduce waste. This might involve developing catalysts that can directly functionalize more readily available tin precursors.

Flow Chemistry: The adoption of continuous flow reactors for the industrial-scale production of this compound can offer significant advantages in safety and efficiency. Flow systems allow for better control over reaction parameters, minimize exposure to toxic intermediates, and can lead to higher yields and purity.

A comparison of traditional and potential future synthetic approaches is summarized below.

| Feature | Traditional Synthesis (e.g., Tributyltin Hydride Route) | Future Sustainable Synthesis |

| Tin Source | Tributyltin Hydride (Bu₃SnH) | Less toxic, more stable tin precursors |

| Reagents | Lithium diisopropylamide (LDA), n-butyllithium orgsyn.org | Milder bases, catalytic systems |

| Solvents | Anhydrous Tetrahydrofuran (B95107) (THF), Diethyl Ether | Aqueous media, green solvents |

| Process | Batch processing | Continuous flow reactors |

| Environmental Impact | Higher toxicity and waste generation scranton.eduepa.gov | Reduced toxicity, improved atom economy |

The overarching goal is to create synthetic routes that are economically viable, safer for chemists to perform, and have a significantly reduced environmental footprint, in line with the principles of green chemistry. scranton.edursc.org

Expansion of Its Reactivity Profile through Novel Catalytic Systems

This compound is a key intermediate in Stille cross-coupling reactions, enabling the introduction of a hydroxymethyl group. frontiersin.org These reactions typically rely on palladium catalysts, such as Pd(PPh₃)₄. frontiersin.org Future research aims to move beyond these established methods by developing novel catalytic systems that can expand the reactivity of this compound and its derivatives.

Promising areas of investigation include:

Bimetallic Catalysis: The use of co-catalysts, particularly copper(I) salts like CuI, in conjunction with palladium has been shown to enhance the efficiency of cross-coupling reactions involving organotin compounds. researchgate.netcore.ac.uk Exploring other bimetallic systems could lead to new reaction pathways, improved yields, and milder reaction conditions. Research into bismuth-lithium carboxylate complexes as alternatives to organotin catalysts in other reactions suggests that multi-metal systems can offer significant advantages. rsc.org

Ligand Development: The ligand surrounding the metal center in a catalyst plays a crucial role in its activity and selectivity. gelest.com Designing new phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) for palladium or other transition metals could unlock new types of transformations for this compound, such as asymmetric or stereoconvergent reactions.

Photoredox Catalysis: The use of light-driven catalysis offers a green and powerful alternative to traditional thermal methods. Investigating the potential for photoredox-mediated reactions involving this compound could open doors to novel bond formations and functional group interconversions that are not accessible with conventional palladium catalysis.

The table below outlines potential catalytic systems for future exploration.

| Catalytic System | Potential Advantage | Target Reaction Type |

| Pd/Cu Bimetallic System | Increased reaction rates, lower catalyst loading, milder conditions researchgate.netcore.ac.uk | Enhanced Stille and Sonogashira-type couplings core.ac.uk |

| Pd-NHC Complexes | High stability and activity, potential for new reactivity | C(sp³)–C(sp²) cross-coupling, asymmetric transformations researchgate.net |

| Nickel-Based Catalysts | Lower cost than palladium, unique reactivity profile | Alternative cross-coupling pathways |

| Photoredox Catalysis | Green energy source, novel radical pathways acs.org | Radical-mediated additions and couplings |

By developing these new catalytic systems, the synthetic utility of this compound can be extended far beyond its current applications. rsc.orgnih.gov

Exploration of New Applications in Stereoselective Synthesis

The precise control of three-dimensional molecular architecture is a central goal of modern organic synthesis. ethz.ch While this compound has been used in the synthesis of chiral molecules, its full potential in stereoselective reactions remains an active area of research. researchgate.net Future work will focus on leveraging this reagent for the predictable and efficient construction of stereocenters.

Key research directions include:

Asymmetric Cross-Coupling: A major goal is the development of catalytic systems that can couple this compound with prochiral substrates to generate enantiomerically enriched products. This involves the design of chiral ligands for metals like palladium that can effectively differentiate between enantiotopic faces or groups. Advances in stereospecific cross-coupling with other enantioenriched organostannanes provide a strong foundation for this work. researchgate.net

Chiral Auxiliaries: While not a catalytic approach, the temporary attachment of a chiral auxiliary to the hydroxyl group of this compound could be used to direct the stereochemical outcome of subsequent reactions. The auxiliary would then be removed, having served its purpose of inducing asymmetry.

Diastereoselective Reactions: In molecules that already contain stereocenters, this compound can be used in diastereoselective reactions to create new stereocenters with a specific relative configuration. For instance, its addition to chiral aldehydes or ketones, a reaction that could be influenced by chelation control, is a promising avenue for exploration. nih.gov The stereoselective synthesis of complex cyclopropane (B1198618) derivatives from related bis(tributylstannyl) compounds highlights the potential for substrate-controlled reactions. acs.org

The development of stereospecific palladium-catalyzed cross-coupling reactions with enantioenriched alkyltin nucleophiles demonstrates that high fidelity transfer of chirality is possible. researchgate.net Applying these principles to reactions involving this compound could make it a valuable tool for accessing complex, enantioenriched building blocks for pharmaceuticals and natural products. researchgate.netnih.gov

Advanced Computational Design for Predictive Chemical Transformations

The use of computational chemistry to model and predict the outcome of chemical reactions is revolutionizing synthetic planning. researchgate.net For this compound, advanced computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to guide future experimental work. nih.gov

Areas of focus include:

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound. acs.org This allows for a detailed understanding of reaction mechanisms, the identification of key transition states, and the rationalization of observed product distributions. Such insights are crucial for optimizing reaction conditions and catalyst design.

Catalyst Screening: Instead of relying solely on laboratory trial-and-error, computational methods can be used to screen virtual libraries of catalysts for desired transformations. By calculating key parameters like activation barriers, researchers can predict which catalysts are most likely to be successful for a given reaction involving this compound, saving significant time and resources. rsc.orgresearchgate.net

Predicting Reactivity and Selectivity: Computational models can help predict how changes in substrate structure or reaction conditions will affect the reactivity and selectivity of transformations. nih.govoup.com For example, DFT can be used to understand the factors that govern stereoselectivity in asymmetric reactions, aiding in the design of more effective chiral ligands and catalysts. mdpi.com

The table below summarizes the application of computational methods in this context.

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies acs.org | Understanding reaction mechanisms and predicting kinetics. |

| Molecular Mechanics (MM) | Simulating catalyst-substrate interactions | Rationalizing and predicting stereochemical outcomes. |

| ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity researchgate.net | Guiding the design of safer and more effective organotin reagents. |

By integrating advanced computational design with experimental synthesis, future research can accelerate the discovery of new reactions and applications for this compound, making its use in organic chemistry more predictable, efficient, and innovative. researchgate.net

Q & A

Q. What frameworks support reproducible synthesis and data sharing for organotin compounds like this compound?

- Methodological Answer : Adhere to FAIR principles:

- Metadata Standards : Use ISA-TAB for experimental parameters.

- Public Repositories : Deposit spectral data in PubChem or NIST Chemistry WebBook.

- Electronic Lab Notebooks (ELNs) : Ensure version control for synthetic protocols.

Collaborative platforms like ChemRxiv preprints accelerate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.